3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an amino group and a cyclopropylmethyl group further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide typically involves the nucleophilic substitution of a pyrazole derivative. One common method involves the reaction of 5-cyclopropyl-1H-pyrazole-3-amine with a suitable carboxylic acid derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For large-scale industrial production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-phenyl-1H-pyrazole-1-carboxamide
- 3-amino-N-cyclopropylbenzenesulfonamide
- 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
Uniqueness
Compared to similar compounds, 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the cyclopropylmethyl group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature also contributes to its increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-7-3-6(11-12-7)8(13)10-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,13)(H3,9,11,12) |
InChI Key |
BCONMXPMSZNLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=NN2)N |
Origin of Product |
United States |
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